molecular formula C₂₁H₂₁NO₁₀ B023423 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide CAS No. 152832-30-9

3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide

Cat. No. B023423
CAS RN: 152832-30-9
M. Wt: 447.4 g/mol
InChI Key: QTCMFDMVQUHRND-QYRAFCHESA-N
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Description

3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide is a chemical compound with the molecular formula C21H21NO10 and a molecular weight of 447.39 . It is a metabolite of Mefenamic acid .


Molecular Structure Analysis

The molecular structure of 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide is represented by the formula C21H21NO10 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 10 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide include a molecular weight of 447.39 and a molecular formula of C21H21NO10 .

Mechanism of Action

While the specific mechanism of action for 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide is not available, Mefenamic acid, from which it is derived, works by binding the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3-carboxy-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO10/c1-9-10(18(26)27)6-4-8-12(9)22-13-7-3-2-5-11(13)20(30)32-21-16(25)14(23)15(24)17(31-21)19(28)29/h2-8,14-17,21-25H,1H3,(H,26,27)(H,28,29)/t14-,15-,16+,17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCMFDMVQUHRND-QYRAFCHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934610
Record name 1-O-[2-(3-Carboxy-2-methylanilino)benzoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152832-30-9
Record name 1-O-(2-(3-Carboxy-2-methylphenyl)aminobenzoyl)glucopyranuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152832309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[2-(3-Carboxy-2-methylanilino)benzoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CARBOXY MEFENAMIC ACID ACYL-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3G76I0347
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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